4'-Azetidinomethyl-3,4-difluorobenzophenone
CAS No.: 898757-05-6
Cat. No.: VC2290533
Molecular Formula: C17H15F2NO
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898757-05-6 |
|---|---|
| Molecular Formula | C17H15F2NO |
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone |
| Standard InChI | InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
| Standard InChI Key | OAQIFKNRGHPMFG-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
| Canonical SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Introduction
4'-Azetidinomethyl-3,4-difluorobenzophenone is a complex organic compound with the molecular formula C₁₇H₁₅F₂NO and a molecular weight of 287.30 g/mol . It features a unique structure consisting of an azetidine ring attached to a benzophenone core, which is substituted with fluorine atoms at the 3 and 4 positions. This compound has garnered significant attention in scientific research due to its potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 4'-Azetidinomethyl-3,4-difluorobenzophenone typically involves the reaction of 3,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is usually carried out in organic solvents such as dichloromethane or toluene under reflux conditions. The resulting mixture is purified using column chromatography to obtain the desired product.
Chemical Reactions and Applications
4'-Azetidinomethyl-3,4-difluorobenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids, alcohols, or substituted benzophenones, depending on the conditions and reagents used.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Sodium hydride in DMF | Substituted benzophenones |
Biological Activity and Research Applications
This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The azetidine ring and fluorine atoms are believed to enhance the compound's binding affinity to specific molecular targets, such as enzymes or receptors, which may lead to the modulation of biochemical pathways.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits activity against various pathogens |
| Anticancer Activity | Shows potential in inhibiting cancer cell growth |
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